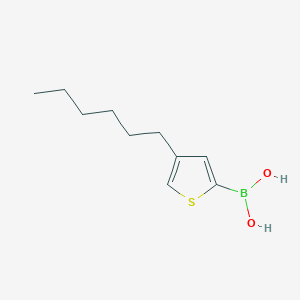

(4-Hexylthiophen-2-yl)boronic acid

Description

Significance of Organoboron Compounds in Contemporary Organic Synthesis and Materials Science

Organoboron compounds, organic molecules featuring a carbon-boron bond, are fundamental reagents in modern organic synthesis. fiveable.me Their importance stems from their versatility, stability, and relatively low toxicity compared to other organometallic compounds. fiveable.me A cornerstone of their application is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. numberanalytics.comacs.orgnumberanalytics.com This reaction, which typically utilizes a palladium catalyst, allows for the efficient construction of complex molecules, including pharmaceuticals, natural products, and advanced materials. numberanalytics.comnumberanalytics.com

Beyond synthesis, organoboron compounds have found extensive use in materials science. numberanalytics.comacs.org They serve as crucial components in the creation of organic semiconductors, polymers with specific electronic properties, and even materials for molecular imaging. acs.org The unique electronic nature of the boron atom allows for the fine-tuning of the properties of these materials. numberanalytics.com Furthermore, the ability of boronic acids to interact with diols has led to their application in the development of sensors and for the cytosolic delivery of proteins. aablocks.comrsc.org

Strategic Role of Thiophene (B33073) Derivatives in Functional π-Conjugated Systems

Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are vital components in the field of functional π-conjugated systems. wikipedia.org These systems, characterized by alternating single and multiple bonds, exhibit unique electronic and optical properties that make them suitable for a range of applications. nih.gov Polythiophenes, in particular, are among the most studied classes of conjugated polymers due to their excellent electrical conductivity, and chemical and thermal stability. nih.gov

The properties of thiophene-based materials can be precisely tuned by introducing various substituents onto the thiophene ring. nih.gov This functionalization can enhance solubility, modify the electronic energy levels (HOMO-LUMO gap), and influence the self-assembly of the polymer chains, all of which are critical for optimizing the performance of electronic devices. nih.gov Thiophene derivatives are widely used as building blocks in agrochemicals, pharmaceuticals, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). wikipedia.orgnih.gov

Overview of (4-Hexylthiophen-2-yl)boronic Acid as a Versatile Synthetic Building Block

This compound combines the advantageous properties of both organoboron compounds and thiophene derivatives. The hexyl group attached to the thiophene ring enhances the solubility of the molecule and the resulting polymers in organic solvents, which is crucial for solution-based processing of electronic devices. The boronic acid group at the 2-position of the thiophene ring provides a reactive site for cross-coupling reactions, most notably the Suzuki-Miyaura coupling. ntnu.no

This specific arrangement makes this compound a highly sought-after building block for the synthesis of well-defined conjugated polymers and oligomers. These materials are at the forefront of research in organic electronics, including organic photovoltaics (OPVs), where they can act as donor materials, and OFETs, where they form the active semiconductor layer. The ability to precisely control the structure and properties of the final material through the use of this building block is a key driver of its importance in advanced chemical research.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C10H17BO2S |

| Molecular Weight | 212.12 g/mol |

| Boiling Point | 359.7±44.0 °C (Predicted) |

| Density | 1.08±0.1 g/cm³ (Predicted) |

| pKa | 8.58±0.53 (Predicted) |

| CAS Number | 748763-44-2 |

Table 1: Physical and Chemical Properties of this compound. chemicalbook.com

Synthesis of this compound

The most common laboratory synthesis of this compound involves a two-step process starting from 3-hexylthiophene (B156222).

Bromination: 3-Hexylthiophene is first brominated at the 2-position using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetic acid. researchgate.net This reaction is typically carried out under a nitrogen atmosphere and in the absence of light to prevent side reactions. researchgate.net

Lithiation and Borylation: The resulting 2-bromo-3-hexylthiophene (B1249596) is then subjected to a lithium-halogen exchange reaction at low temperatures using a strong base like n-butyllithium (n-BuLi). The generated 3-hexyl-2-thienyllithium intermediate is then reacted with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate, followed by acidic workup (e.g., with hydrochloric acid) to yield this compound.

An alternative route involves the direct C-H borylation of 3-hexylthiophene using a suitable iridium or rhodium catalyst and a boron-containing reagent like bis(pinacolato)diboron (B136004). This method offers a more atom-economical approach by avoiding the need for a halogenation step.

Applications in Organic Synthesis and Materials Science

The reactivity of the boronic acid group makes this compound a valuable tool in the construction of complex organic molecules and materials.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. ntnu.no This reaction allows for the formation of a carbon-carbon bond between the thiophene ring and various aryl, heteroaryl, or vinyl halides or triflates. nih.gov The mild reaction conditions and tolerance of a wide range of functional groups make this a preferred method for synthesizing complex molecules. uwindsor.ca

Synthesis of Conjugated Polymers: A primary application is the polymerization with dihaloaromatic or dihaloheteroaromatic comonomers to produce well-defined conjugated polymers. The hexyl side chains impart solubility to the resulting polymers, facilitating their processing and characterization. These polymers are extensively studied for their use in organic electronics.

Synthesis of Small Molecules and Dyes: It is also used to synthesize discrete small molecules and dyes with specific optoelectronic properties. ntnu.no By coupling it with different aromatic partners, researchers can fine-tune the absorption and emission characteristics of the final products for applications in areas like organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).

Organic Electronics

The thiophene unit is a fundamental component of many high-performance organic semiconductors. The incorporation of this compound into polymers and small molecules allows for the development of materials for various electronic devices.

Organic Photovoltaics (OPVs): Polymers derived from this compound are often used as the electron-donating material in the active layer of bulk heterojunction solar cells. The hexyl side chains help to control the morphology of the donor-acceptor blend, which is critical for efficient charge separation and transport.

Organic Field-Effect Transistors (OFETs): The semiconducting properties of polythiophenes make them suitable for the active channel material in OFETs. The ability to create well-ordered, solution-processable polymer films from monomers like this compound is essential for fabricating high-performance transistors.

Chemical and Biosensors

The boronic acid functional group has a unique ability to reversibly bind with diols, such as those found in saccharides (sugars). mdpi.comresearchgate.net This interaction can be exploited to develop chemical sensors.

Saccharide Detection: By incorporating the this compound moiety into a larger system that produces a detectable signal (e.g., a change in fluorescence or color), sensors for biologically important molecules like glucose can be designed. bath.ac.uk The thiophene unit can be part of the signaling component of such a sensor.

Anion Sensing: Arylboronic acids can also interact with anions like fluoride, leading to changes in their optical or electrochemical properties. researchgate.net This provides a basis for the development of sensors for these ions.

Properties

IUPAC Name |

(4-hexylthiophen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BO2S/c1-2-3-4-5-6-9-7-10(11(12)13)14-8-9/h7-8,12-13H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UODUZZODASYJTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CS1)CCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701227 | |

| Record name | (4-Hexylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

748763-44-2 | |

| Record name | (4-Hexylthiophen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Advanced Organic Transformations Involving 4 Hexylthiophen 2 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, and (4-Hexylthiophen-2-yl)boronic acid is a prominent coupling partner, especially in the Suzuki-Miyaura reaction.

Suzuki-Miyaura Coupling in Carbon-Carbon Bond Formation with Aryl and Heteroaryl Halides

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds. nih.gov It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate, catalyzed by a palladium(0) complex. wikipedia.org This reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing reagents. researchgate.net

This compound and similar thienylboronic acids are frequently used to couple with a wide range of aryl and heteroaryl halides. nih.gov These reactions are fundamental in synthesizing biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and organic materials. nih.gov For instance, the coupling of five-membered 2-heterocyclic boronic acids with various aryl and benzyl (B1604629) halides can proceed efficiently, often at room temperature or slightly elevated temperatures, to yield the desired products. mit.edu The hexyl substituent on the thiophene (B33073) ring enhances the solubility of the boronic acid and the resulting coupled products in common organic solvents, which is particularly advantageous for the synthesis of soluble conjugated polymers used in organic electronics.

Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving thienylboronic acids with various aryl and heteroaryl halides, illustrating the typical conditions and outcomes.

| Boronic Acid/Ester | Coupling Partner | Catalyst System | Base | Solvent/Conditions | Yield | Ref |

| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos G4 Precatalyst | K3PO4 | Dioxane/H2O, 100 °C | High | ntnu.no |

| 2-Thiopheneboronic acid | 4-Chloroanisole | Pd(OAc)2 / XPhos | K3PO4 | THF/H2O, 40 °C, 30 min | 91% | acs.org |

| 2-Furanboronic acid | 4-Chlorotoluene | Pd(OAc)2 / XPhos | K3PO4 | THF/H2O, 40 °C, 30 min | 95% | acs.org |

| 3-Thiopheneboronic acid | 4-Bromo-N,N-dimethylaniline | Pd(OAc)2 / XPhos | K3PO4 | THF/H2O, rt, 30 min | 98% | acs.org |

| Potassium 2-Thienyltrifluoroborate | 2-Chloropyridine | Pd(OAc)2 / RuPhos | K2CO3 | THF/H2O, 100 °C, 12 h | 82% | nih.gov |

| Thienyl MIDA Boronate | 2-Bromo-3-hexylthiophene (B1249596) | Pd(OAc)2 / SPhos | K3PO4 | THF/H2O, 55 °C | Polymer | acs.org |

Mechanistic Investigations of Transmetalation Processes in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate, Ar-Pd(II)-X.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex, Ar-Pd(II)-Ar'. This is often the rate-determining step. rsc.orgresearcher.life

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.

The transmetalation step has been the subject of extensive mechanistic study. nih.govresearchgate.net It is generally accepted that the boronic acid must be activated by a base. Two main pathways have been proposed: the "boronate" pathway, where the base activates the boronic acid to form a more nucleophilic boronate species that reacts with the Ar-Pd(II)-X complex, and the "hydroxide" pathway, where the base first forms an Ar-Pd(II)-OH complex which then reacts with the neutral boronic acid. nih.gov Under typical conditions with weak bases and aqueous solvents, evidence suggests the pathway involving a palladium hydroxo complex and the neutral boronic acid is dominant. nih.gov

For heteroarylboronic acids like this compound, the transmetalation step is particularly critical. These compounds are susceptible to protodeboronation, a competing reaction where a proton replaces the boronic acid group, especially under basic conditions. nih.goved.ac.uk This process can be accelerated at higher pH values and can significantly lower the yield of the desired cross-coupled product. ed.ac.uk Studies have shown that the structure of the boronic acid and the reaction conditions, including the choice of base and solvent, play a crucial role in balancing the rate of transmetalation against the rate of protodeboronation. ed.ac.ukacs.org In some cases, boronic esters can undergo transmetalation directly without prior hydrolysis, sometimes at significantly faster rates than the corresponding boronic acids, providing a strategy to circumvent the issue of protodeboronation. nih.govnih.govillinois.edu

Ligand Design and Catalyst Optimization for Enhanced Coupling Efficiency

The efficiency and scope of the Suzuki-Miyaura reaction are heavily dependent on the catalyst system, particularly the phosphine (B1218219) ligand coordinated to the palladium center. libretexts.org Early systems often used ligands like triphenylphosphine (B44618) (PPh₃). However, the development of bulky, electron-rich phosphine ligands has dramatically improved the coupling of challenging substrates, including heteroarylboronic acids and aryl chlorides. libretexts.orgacs.org

Ligands like XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have proven highly effective. nih.govsigmaaldrich.cn These ligands promote the formation of the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and facilitate the final reductive elimination. libretexts.org

For the coupling of unstable substrates like 2-thienylboronic acids, the rapid generation of the active Pd(0) catalyst is crucial to ensure that the cross-coupling outcompetes the rapid decomposition (protodeboronation) of the boronic acid. mit.eduacs.orgnih.gov This has led to the development of "precatalysts," which are stable, well-defined Pd(II) complexes that are readily activated under the reaction conditions. nih.govnih.gov For example, XPhos-based precatalysts have been shown to be superior for coupling thienylboronic acids, as they generate the active catalyst quickly at room temperature, allowing for high yields even with substrates that are prone to decomposition. ntnu.noacs.orgnih.gov The choice of catalyst system must be carefully tuned for each specific coupling pair to maximize the yield and minimize side reactions. ntnu.no

Applications in Other Transition Metal-Mediated Coupling Reactions

While most prominently featured in Suzuki-Miyaura reactions, the thiophene motif of this compound can participate in other important transition metal-mediated couplings, often by first converting the boronic acid to a different organometallic reagent.

Stille Coupling: The Stille reaction couples an organotin compound (stannane) with an organic halide, catalyzed by palladium. wikipedia.orgopenochem.org Organostannanes, such as those derived from thiophene, are used in C-C bond formation. sigmaaldrich.com While suffering from the toxicity of tin reagents, the Stille reaction offers a complementary method to Suzuki coupling. organic-chemistry.org A (4-Hexylthiophen-2-yl)stannane derivative could be used in place of the boronic acid in palladium-catalyzed cross-coupling reactions. wikipedia.orgsigmaaldrich.com

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgyoutube.com A molecule containing the 4-hexylthiophene unit, for instance as a bromo- or iodothiophene, could be coupled with various alkenes to introduce vinyl groups. liverpool.ac.uk While this compound itself is not a direct partner, the core structure is readily employed in this transformation.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This method is essential for creating arylalkynes. A halogenated 4-hexylthiophene could be coupled with an alkyne, or conversely, an ethynyl-substituted 4-hexylthiophene could be coupled with a halide to form internal alkynes. The use of ligands like XPhos is also common in modern Sonogashira protocols. acs.org

Metal-Free Organic Transformations and Functional Group Compatibility

While transition-metal catalysis dominates its reactivity profile, the boronic acid moiety can also participate in metal-free transformations. The C-B bond can be converted to C-C, C-N, and C-O bonds without a metal catalyst, often under specific conditions. nih.gov For example, arylboronic acids can react with organic azides at high temperatures to form C-N bonds, or with tosylhydrazones to form C-C bonds. nih.gov More recently, methods for the metal-free amination of arylboronic acids to produce primary anilines have been developed, offering a significant alternative to metal-catalyzed routes. acs.org There are also reports of metal-free carbonylative couplings using chloroform (B151607) as a carbonyl source. rsc.org

In the context of cross-coupling, the functional group compatibility of this compound is a key advantage. Suzuki reactions are known for their tolerance of a wide variety of functional groups on both coupling partners. nih.gov Groups such as esters, ketones, amides, nitriles, and ethers are generally well-tolerated. However, certain acidic groups like phenols or carboxylic acids can sometimes interfere with the catalytic cycle. mit.edu The presence of Lewis-basic nitrogen atoms in a heteroaryl coupling partner can also lead to catalyst deactivation. nih.gov Despite these limitations, the reaction's broad compatibility makes it suitable for late-stage functionalization in the synthesis of complex molecules. mit.edu

Electrophilic and Nucleophilic Reactivity Profiles of Boronic Acid Moieties

The boronic acid group exhibits a dual reactivity profile.

As a Lewis Acid (Electrophilic Character): The boron atom in a boronic acid is electron-deficient and acts as a Lewis acid. nih.gov It can readily form a coordinate covalent bond with Lewis bases, such as the hydroxide (B78521) ion, to form a tetracoordinate "ate" complex (a boronate). nih.gov This Lewis acidity is fundamental to its biological applications, where it can form reversible covalent bonds with nucleophilic groups like diols (e.g., in carbohydrates) or serine residues in enzymes. nih.gov This electrophilic character also allows boronic acids to activate certain functional groups; for instance, they can catalyze azido-alkyne cycloaddition reactions by activating the alkyne through covalent adduct formation. nih.gov

As a Source of a Nucleophilic Organic Group: In the context of cross-coupling reactions, the organic moiety of the boronic acid (the 4-hexylthiophen-2-yl group) ultimately functions as a nucleophile. wikipedia.orgchemeurope.com After activation by a base to form the boronate, the carbon atom attached to boron becomes sufficiently nucleophilic to be transferred to the electrophilic palladium(II) center during the transmetalation step. rsc.org The boronic acid itself is not strongly nucleophilic, but its transformation into the boronate complex enhances the nucleophilicity of the ipso-carbon, enabling the key C-C bond-forming step. nih.gov

Applications in Conjugated Polymer Synthesis and Advanced Polymer Design

Suzuki Polycondensation for Thiophene-Based Conjugated Polymers

Suzuki polycondensation is a powerful and widely used method for the synthesis of conjugated polymers. This cross-coupling reaction involves the palladium-catalyzed reaction between a boronic acid or ester and a halide, forming a new carbon-carbon bond.

The synthesis of poly(4-hexylthiophene) (P4HT) with well-defined properties is crucial for its application in electronic devices. Polycondensation techniques, such as Suzuki polycondensation, offer a route to control the molecular weight and regioregularity of the resulting polymer. The properties of P4HT, including its charge carrier mobility and light absorption characteristics, are highly dependent on these structural parameters. For instance, a high degree of regioregularity, where the hexyl side chains are all aligned in the same direction (head-to-tail), leads to a more ordered polymer structure and improved electronic performance. acs.org

Kumada catalyst-transfer polycondensation (KCTP) is another significant method for achieving controlled synthesis of regioregular poly(3-hexylthiophene) (P3HT), a close analog of P4HT. nih.gov This method can produce polymers with high molecular weights and narrow molecular weight distributions. nih.gov For example, using 0.5 mol% of the nickel catalyst dichloro[1,3-diphenylphosphinopropane]nickel (Ni(dppp)Cl2) with the monomer 2,5-dibromo-3-hexylthiophene (B54134) can yield P3HT with a high number-average molecular weight (Mn) of 38,449 and a low polydispersity index (PDI) of 1.18. researchgate.net The use of external initiators in a chain-growth polymerization of regioregular P3HT has also been shown to provide excellent control over molecular weight and produce polymers with narrow molecular weight distributions. nih.gov

Continuous-flow synthesis has emerged as a scalable method for producing P3HT with precise molecular weight control. nih.gov This technique allows for the consistent production of high-quality material, which is essential for large-scale device fabrication. newcastle.edu.au

(4-Hexylthiophen-2-yl)boronic acid and its derivatives, such as the pinacol (B44631) ester, are key monomers for synthesizing thiophene-based polymers via Suzuki polycondensation. cymitquimica.com The boronic acid group provides a reactive site for the palladium-catalyzed cross-coupling reaction, while the hexyl group enhances the solubility of both the monomer and the resulting polymer in organic solvents, which is crucial for solution-based processing of electronic devices. The design of these monomers is a critical aspect of creating polymers with desired functionalities. unt.edu

The synthesis of these monomers often involves multi-step procedures. For example, the synthesis of a quinoxaline-based monomer involved the introduction of two 2-ethylhexyl groups to ensure solubility, followed by a series of reactions including condensation and bromination to yield the final monomer. nycu.edu.tw The synthesis of various boronic acid-containing monomers with different polymerizable groups has been reviewed, highlighting the diversity in synthetic complexity and the importance of the Lewis acidity of the boronic acid moiety for the intended application. rsc.org

Achieving both high molecular weight and high regioregularity is a primary goal in the synthesis of conjugated polymers like poly(4-hexylthiophene). High molecular weight generally leads to better film-forming properties and improved mechanical integrity, while high regioregularity enhances the polymer's ability to self-assemble into ordered structures, which is critical for efficient charge transport. researchgate.net

Several strategies are employed to achieve these goals. The choice of catalyst is paramount. For instance, in Kumada polycondensation, nickel catalysts like Ni(dppp)Cl2 are effective in producing high molecular weight and regioregular P3HT. researchgate.net The use of additives, such as lithium chloride, can further improve the regioregularity and reduce the polydispersity of the polymer. researchgate.net

The reaction conditions, including temperature, reaction time, and monomer concentration, also play a significant role. Optimization of these parameters is necessary to maximize both molecular weight and regioregularity. For example, Grignard metathesis (GRIM) polymerization is a widely used method that provides regioregular poly(3-alkylthiophenes). acs.orgnih.gov

The following table summarizes key findings in the synthesis of regioregular poly(3-hexylthiophene):

| Polymerization Method | Catalyst | Monomer | Mn ( g/mol ) | PDI | Regioregularity (%) | Reference |

| KCTP | Ni(dppp)Cl2 | 2,5-dibromo-3-hexylthiophene | 38,449 | 1.18 | >98 | researchgate.net |

| KCTP with LiCl | Ni(dppp)Cl2 | 2,5-dibromo-3-hexylthiophene | 40,270 | 1.03 | >98 | researchgate.net |

| Externally Initiated | cis-chloro(o-tolyl)(dppp)nickel(II) | 2-bromo-5-chloromagnesio-3-hexylthiophene | Controlled | Narrow | High | nih.gov |

Incorporating this compound into Functional Polymer Backbones

Beyond homopolymers, this compound is a valuable monomer for creating copolymers and terpolymers, and for post-polymerization modification, enabling the design of materials with specific functions.

Copolymerization of this compound with other monomers allows for the fine-tuning of the electronic and physical properties of the resulting polymers. By incorporating different monomer units into the polymer backbone, researchers can control the bandgap, absorption spectrum, and charge transport characteristics of the material.

For example, copolymers containing boronic acid groups have gained significant interest for their responsive properties, which are utilized in applications like sensors. rsc.org The synthesis of such copolymers can be achieved through various methods, including the polymerization of unprotected boronic acid monomers or protected boronate ester monomers. rsc.org The synthesis of periodic copolymers has been demonstrated using Ni(dppp)Cl2 as a catalyst, where monomers are selectively deprotonated before polymerization. rsc.org

The following table provides examples of functional copolymers synthesized using thiophene-based monomers:

| Copolymer Type | Monomer 1 | Monomer 2 | Application | Reference |

| Donor-Acceptor | Bithiophene | Benzothiadiazole | OFETs, Sensors | mdpi.com |

| Random | CPDT-alt-BT | PCPDTBT | Photovoltaics | nycu.edu.tw |

| Boronic Acid Decorated | (Meth)acrylates, (meth)acrylamides, styrenics | Boronic acid containing monomers | Glucose sensors, cell capture | rsc.org |

Post-polymerization modification is a powerful technique for introducing functional groups onto a pre-existing polymer backbone. This approach allows for the synthesis of functional polymers that may be difficult to achieve through direct polymerization of functionalized monomers. The history of post-polymerization modification dates back to the 19th century with the modification of natural polymers like rubber and cellulose. wiley-vch.de

For polymers synthesized using this compound, the boronic acid group itself can serve as a handle for further chemical transformations. Boronic acids and their esters can participate in a variety of chemical reactions, enabling the attachment of a wide range of functional moieties. For instance, polybenzoxazines have been modified using the reactivity of their inherent units toward boronic acids. rsc.org

Furthermore, boronic acid-functionalized polymers are known to undergo thermally activated cross-linking through the formation of boroxines, which can lead to self-healing materials and responsive polymer networks. nih.gov This reactivity opens up possibilities for creating dynamic and adaptive materials.

Development of Advanced Polymeric Architectures

The precise control over polymer architecture is crucial for tailoring the macroscopic properties of materials. This compound serves as a foundational building block for creating complex, non-linear polymer structures and for designing polymers that can spontaneously organize into well-defined, functional materials.

Hyperbranched polymers are a class of dendritic macromolecules characterized by their highly branched, three-dimensional structure. nih.govrsc.orgrsc.orgfrontiersin.orgyoutube.com This unique topology imparts properties such as low viscosity, high solubility, and a multitude of terminal functional groups, which are advantageous for various applications. nih.govrsc.orgrsc.org

The synthesis of hyperbranched conjugated polymers often employs an "A2 + B2 + C3" approach, where monomers with different functionalities are copolymerized. In this context, this compound can be conceptualized as an AB-type monomer, possessing both a boronic acid (A) and a polymerizable thiophene (B33073) ring (B). To induce branching, it can be copolymerized with a trifunctional monomer (a C3-type branching unit). For instance, a trisubstituted aromatic compound with three reactive sites, such as 1,3,5-tribromobenzene, can act as the core or branching point in a Suzuki-Miyaura polycondensation reaction.

While direct polymerization of this compound alone would lead to a linear polymer, its inclusion in a reaction with a trifunctional comonomer facilitates the formation of a branched or hyperbranched architecture. The hexyl side chains enhance the solubility of the resulting polymer, which is often a challenge in the synthesis of rigid conjugated polymers.

A series of hyperbranched conjugated polymers have been successfully synthesized using Suzuki polycondensation with various thiophene-based monomers. researchgate.net Although not specifically using this compound, these studies demonstrate the viability of this approach. For example, hyperbranched polymers have been created using 2,4,6-tris(thiophen-2-yl)-1,3,5-triazine as a central unit linked with fluorene (B118485) bridges. acs.org The introduction of alkyl chains on the thiophene rings was found to be crucial for solubility and for tuning the material's nonlinear optical properties. acs.org

Table 1: Examples of Monomer Combinations for Hyperbranched Polythiophene Synthesis This table is illustrative and based on established synthetic strategies for hyperbranched conjugated polymers.

| AB-type Monomer | C3-type Branching Monomer | Polymerization Method | Resulting Architecture |

| This compound | 1,3,5-Tribromobenzene | Suzuki Polycondensation | Hyperbranched Poly(hexylthiophene-co-phenylene) |

| 5-Bromo-4-hexylthiophen-2-ylboronic acid pinacol ester | Tris(4-bromophenyl)amine | Suzuki Polycondensation | Hyperbranched Polythiophene with Triphenylamine Core |

| 2,5-Dibromothiophene (as A2) + Thiophene-2,5-diboronic acid (as B2) | Tris(4-ethynylphenyl)amine (as C3) | Suzuki and Sonogashira Polycondensation | Cross-linked Hyperbranched Network |

Self-assembly is a process where molecules spontaneously organize into ordered structures, driven by non-covalent interactions. For conjugated polymers, controlling self-assembly is key to optimizing their electronic and optical properties for applications in devices like solar cells and sensors. beilstein-journals.orgacs.org The design of the polymer's side chains plays a critical role in directing this process. researchgate.netacs.orguc.pt

One strategy involves the copolymerization of this compound with other thiophene monomers that bear functional side chains. For example, incorporating monomers with amide-containing side chains can lead to the formation of intermolecular hydrogen bonds, which significantly influence the lamellar packing and charge carrier mobility of the resulting polymer. acs.org Similarly, side chains containing carboxylic acids or oligo(ethylene glycol) units can induce self-assembly in response to changes in pH or in the presence of specific ions or molecules. researchgate.netscispace.com

The boronic acid functionality itself can be a driver of self-assembly, particularly in the context of block copolymers or in response to specific stimuli. Boronic acids are known to form reversible covalent bonds with diols. researchgate.netutwente.nl This property can be exploited to create self-assembling systems that respond to the presence of sugars or other diol-containing molecules. researchgate.net For instance, a block copolymer containing a polythiophene segment derived from this compound and a hydrophilic block could self-assemble into micelles or other nanostructures in aqueous solution. rsc.orgresearchgate.netosti.gov The boronic acid groups at the interface of these structures would be available to interact with diols, potentially leading to a disassembly or a change in the morphology of the self-assembled structure.

Table 2: Functional Groups for Directing Polythiophene Self-Assembly This table provides examples of functional groups that can be incorporated into polythiophene backbones to induce specific self-assembly behaviors.

| Functional Group on Side Chain | Driving Interaction | Resulting Supramolecular Structure | Potential Application |

| Amide | Hydrogen Bonding | Ordered Lamellar Stacks | Organic Field-Effect Transistors |

| Carboxylic Acid | Hydrogen Bonding, Ionic Interactions | Nanofibers, pH-Responsive Aggregates | Sensors, Drug Delivery |

| Oligo(ethylene glycol) | Hydrophilic/Hydrophobic Interactions, Ion-Dipole | Micelles, Vesicles in Aqueous Media | Biomedical Imaging, Smart Materials |

| Boronic Acid | Reversible Covalent Bonding with Diols | Stimuli-Responsive Micelles, Hydrogels | Glucose Sensing, Controlled Release |

Exploration in Functional Materials Science

The distinct properties of (4-Hexylthiophen-2-yl)boronic acid make it a valuable component in the creation of novel materials with tailored electronic and structural characteristics. Its utility spans from the fine-tuning of semiconductor properties to the construction of dynamic and responsive polymer networks.

Organic Electronics and Optoelectronic Materials

In the realm of organic electronics, the performance of devices is intrinsically linked to the molecular structure of the organic materials used. Thiophene-based conjugated polymers are particularly prized for their excellent optical and conductive properties. rsc.org The incorporation of boronic acid functionalities, such as in this compound, provides a powerful tool for chemists to engineer next-generation materials for electronic applications. rsc.org

The synthesis of thiophene-containing conjugated polymers through methods like Suzuki polycondensation allows for the direct integration of thiophene-boronic acid derivatives into the polymer backbone. rsc.org This approach is crucial for developing materials for devices such as organic field-effect transistors (OFETs) and organic solar cells. researchgate.net The hexyl group on the thiophene (B33073) ring of this compound enhances the solubility of the resulting polymers, which is a critical factor for solution-based processing and device fabrication. The boronic acid group itself is a key reactant in palladium-catalyzed cross-coupling reactions, enabling the formation of extended π-conjugated systems. rsc.org These systems are the cornerstone of organic semiconductors, and the ability to precisely control their structure through the use of functionalized monomers like this compound is paramount. rsc.org The introduction of boron-nitrogen (B-N) units into π-conjugated systems is another area of active research, as it can significantly impact the electronic properties and intermolecular interactions of the resulting materials. rsc.org

A central goal in the chemistry of functional π-conjugated systems is the ability to control their energy bandgaps, specifically the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. rsc.org The electronic properties of polythiophenes can be fine-tuned by introducing various substituents. rsc.org The use of this compound as a monomer allows for systematic modifications. For instance, the electron-rich nature of the thiophene ring can be balanced or enhanced by copolymerization with other aromatic or heteroaromatic units, leading to materials with tailored optoelectronic properties. frontiersin.org Research has shown that varying the number of thiophene rings in donor-acceptor polymers is an effective method to shift their absorption spectra and improve solar cell performance. researchgate.net This structural tuning is essential for optimizing materials for specific applications, from light-emitting diodes to photovoltaics. oup.com

Table 1: Impact of Thiophene Bridge Length on Polymer Properties

| Polymer | Thiophene Bridges | Optical Bandgap (eV) | Electron Affinity (eV) |

|---|---|---|---|

| PDPP-T-TQ | 1 | 0.60 | -4.23 |

| PDPP-2T-TQ | 2 | Enlarged | - |

| PDPP-3T-TQ | 3 | Enlarged | - |

This table is based on data for dual-acceptor based polymers and illustrates how tuning the thiophene content can modulate electronic properties. researchgate.net

Table 2: Effect of Boronic Acid SAMs on OFET Performance

| Device | Interface Treatment | Key Improvement |

|---|---|---|

| DNTT-based OFET | Boronic Acid Derivatives | Significant improvement in device parameters, including threshold voltage. ktun.edu.trktun.edu.tr |

| Al2O3-based OFET | Alkyl-Boronic Acid SAMs | Improved mobility and shifted threshold voltages. researchgate.net |

DNTT: dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene

Responsive Polymeric and Supramolecular Materials

The boronic acid group is not only a useful handle for synthesis but also a functional moiety that can impart responsiveness to materials. Its ability to form reversible covalent bonds with diols is the foundation for creating dynamic and "smart" materials.

Boronic acids are known to interact with cis-diol-containing molecules to form boronate esters. rsc.org This interaction is reversible and pH-dependent, making it an excellent mechanism for creating chemically responsive systems. rsc.orgrsc.org Polymers incorporating this compound could be designed to respond to the presence of specific diol-containing analytes, such as sugars or glycoproteins. rsc.orgnih.gov This has significant implications for the development of sensors and controlled-release systems. rsc.org The dynamic nature of the boronate ester bond allows for the capture and release of target molecules based on changes in the environmental pH. rsc.org This has been explored for applications ranging from disease diagnostics to proteomics. rsc.org

The reversible nature of boronate ester formation is also being harnessed to create self-healing materials. researchgate.net Polymers cross-linked with boronic esters can exhibit dynamic covalent bonds that can break and reform, allowing the material to mend itself after being damaged. acs.org The equilibrium of this reaction can often be controlled by factors such as the presence of water, allowing for healing to occur under ambient conditions. acs.org For example, a polymer network containing boronic acid moieties, derived from monomers like this compound, could be designed to self-heal through the hydrolysis and re-esterification of boronic ester cross-links. rsc.org This technology holds promise for creating more durable coatings, composites, and even materials for biomedical applications. acs.orgnih.gov Research has demonstrated that polymers with dynamic boronic ester cross-links can undergo covalent mending at room temperature. acs.org

Fundamental Aspects of Molecular Recognition and Supramolecular Assembly

Despite extensive investigation into the role of boronic acids in the fields of molecular recognition and supramolecular chemistry, detailed research findings and specific data for this compound remain limited in publicly accessible scientific literature. The fundamental principles governing the behavior of boronic acids are well-established; they are recognized for their capacity to form reversible covalent bonds with 1,2- and 1,3-diols, a characteristic widely exploited in the design of sensors for saccharides and other polyol-containing molecules. nih.govnih.govmdpi.com This interaction involves the formation of five- or six-membered cyclic boronate esters. nih.gov

Furthermore, the boronic acid functional group is a versatile hydrogen bond donor and acceptor, enabling the formation of various self-assembled structures in the solid state and in solution. researchgate.netmdpi.com These non-covalent interactions, particularly O-H···O and O-H···N hydrogen bonds, are crucial in directing the assembly of boronic acid-containing molecules into predictable supramolecular architectures such as dimers, chains, and more complex networks. mdpi.com

While the general principles of boronic acid chemistry provide a framework for predicting the behavior of this compound, specific experimental data on its binding affinities, the crystal structure of its self-assembled forms, or its application in functional materials through molecular recognition are not available in the reviewed literature. Studies on analogous compounds, such as other thiophene-based boronic acids and polymers like poly(3-hexylthiophene), demonstrate the potential for this class of materials to participate in supramolecular polymerization and form ordered nanostructures. rsc.orgnih.gov However, direct experimental evidence for this compound is not provided in the search results.

Due to the absence of specific research data, the creation of detailed data tables regarding the molecular recognition and supramolecular assembly of this compound is not possible at this time.

Computational and Theoretical Investigations of 4 Hexylthiophen 2 Yl Boronic Acid and Derived Structures

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of conjugated organic molecules are fundamentally governed by their electronic structure, particularly the arrangement of their frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgossila.com Frontier Molecular Orbital theory is a powerful framework for describing the reactivity and electronic behavior of molecules. libretexts.org Density Functional Theory (DFT) is a common computational method used to calculate and visualize these orbitals and their corresponding energy levels. lodz.plmdpi.com

For (4-Hexylthiophen-2-yl)boronic acid, the HOMO is typically localized across the π-conjugated system of the thiophene (B33073) ring, which acts as the electron-donating part of the molecule. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its ability to donate an electron. ossila.comresearchgate.net Conversely, the LUMO represents the lowest energy state for an accepted electron and is distributed over the π-antibonding orbitals of the thiophene ring and influenced by the electron-accepting character of the boronic acid group. The energy of the LUMO (ELUMO) correlates with the molecule's electron affinity. ossila.comresearchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (Eg), is a critical parameter that determines the molecule's kinetic stability and its electronic and optical properties. schrodinger.com A smaller energy gap generally corresponds to higher chemical reactivity and the ability to absorb light at longer wavelengths. schrodinger.com In the context of materials science, tuning the HOMO-LUMO gap is essential for designing organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). nih.gov

Theoretical studies on thiophene oligomers and derivatives show that extending π-conjugation or adding electron-donating/withdrawing groups can systematically alter the FMO energy levels. researchgate.netmdpi.com The hexyl group on the thiophene ring primarily enhances solubility but also has a mild electron-donating effect, which can raise the HOMO level. The boronic acid group, being electron-withdrawing, tends to lower the LUMO level. DFT calculations allow for a quantitative prediction of these effects. lodz.plmdpi.com

Table 1: Representative Calculated FMO Energies for Thiophene-based Monomers This table presents typical values obtained from DFT calculations for molecules analogous to this compound. Actual values can vary based on the specific computational method and basis set used.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Thiophene | -6.58 | -0.75 | 5.83 |

| 3-Hexylthiophene (B156222) | -5.21 | -1.89 | 3.32 |

| Thiophene-2-boronic acid | -6.89 | -2.15 | 4.74 |

| This compound (Estimated) | -5.45 | -2.20 | 3.25 |

Data compiled and estimated from findings in related computational studies. researchgate.netscience.govijastems.org

Prediction of Reaction Mechanisms and Transition States

This compound is primarily used in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds. rsc.orgntnu.no Computational modeling is instrumental in elucidating the complex mechanisms of these palladium-catalyzed reactions. DFT calculations can map the entire reaction energy profile, identifying intermediates and, crucially, the transition states that connect them. nih.govresearchgate.net

The Suzuki-Miyaura coupling mechanism is generally understood to involve three key steps:

Oxidative Addition: The Pd(0) catalyst reacts with an aryl halide.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This is often the rate-determining step and involves the activation of the boronic acid by a base.

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst.

Computational studies have provided detailed insights into the transmetalation step. researchgate.net They show that the reaction requires a base to convert the boronic acid into a more nucleophilic boronate species (-B(OH)3-), which then interacts with the palladium complex. researchgate.net DFT calculations can model the structures of the reactants, intermediates, and transition states along the reaction coordinate. The energy difference between the reactants and the highest-energy transition state determines the activation energy barrier, which dictates the reaction rate. nih.gov

For the coupling of this compound, theoretical models can predict its reactivity. The electronic properties of the thiophene ring and the steric hindrance from the hexyl group can influence the energy barrier of the transmetalation step. nih.govnih.gov By comparing the calculated energy profiles for different potential pathways, researchers can predict reaction outcomes, optimize conditions (e.g., choice of catalyst, ligand, and base), and understand sources of side-products or low yields. ntnu.no For instance, computational analyses have explored the preference for certain regioselective substitutions in polyhalogenated thiophenes during Suzuki couplings. rsc.orgnih.gov

Table 2: Example of Calculated Activation Energies for Suzuki Coupling Steps This table shows representative energy barriers for the key steps in a Suzuki coupling involving an aryl boronic acid, as determined by DFT calculations.

| Reaction Step | Species Involved | Relative Free Energy (kcal/mol) |

| Oxidative Addition TS | Pd(0)L2 + Ar-X | +15 to +20 |

| Transmetalation TS | [Ar-Pd(L)2-X] + Ar'-B(OH)3- | +18 to +25 |

| Reductive Elimination TS | [Ar-Pd(L)2-Ar'] | +5 to +10 |

Data generalized from computational studies on Suzuki-Miyaura reaction mechanisms. nih.govresearchgate.net

Structure-Property Relationship Modeling for Material Design

A primary application of this compound is in the synthesis of conjugated polymers, such as poly(3-hexylthiophene) (P3HT) and other derivatives, which are widely used in organic electronics. nih.gov Computational modeling plays a pivotal role in establishing structure-property relationships, which are essential for the rational design of new materials with improved performance. nih.govmdpi.com

By systematically modifying the chemical structure of the monomer in silico—for example, by changing the length or branching of the alkyl chain, or by adding different functional groups to the thiophene ring—researchers can predict the resulting properties of the polymer. mdpi.com Key properties of interest for material design include:

Electronic Properties: The HOMO/LUMO levels and the band gap of the polymer, which determine its suitability for use in transistors, solar cells, or LEDs. mdpi.com

Optical Properties: The absorption and emission spectra of the material, which are critical for optoelectronic applications.

Morphology and Solubility: The hexyl side chain is crucial for ensuring the polymer is soluble enough for solution-based processing. Modeling can help predict how changes to this chain affect intermolecular packing and crystallinity in the solid state, which in turn strongly influences charge transport. rsc.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques that formalize these connections. nih.govnih.gov These models use statistical methods to correlate calculated molecular descriptors (e.g., electronic parameters, steric descriptors, topological indices) with experimentally observed properties. Once a reliable model is established, it can be used to screen virtual libraries of new candidate molecules, predicting their properties without the need for synthesis and testing, thereby accelerating the materials discovery process. nih.gov For polymers derived from this compound, these models can guide the design of next-generation materials with optimized charge mobility, light absorption, and stability for advanced electronic devices. mdpi.comresearchgate.net

Advanced Analytical Methodologies in Research on 4 Hexylthiophen 2 Yl Boronic Acid and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in the analysis of (4-Hexylthiophen-2-yl)boronic acid and its derivatives, offering non-destructive and highly detailed information about their chemical composition and electronic nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B) for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, including this compound. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and types of atoms in a molecule and their connectivity.

¹H NMR: Proton NMR is used to determine the number and electronic environment of hydrogen atoms in a molecule. For this compound, specific chemical shifts in the ¹H NMR spectrum would correspond to the protons on the thiophene (B33073) ring, the hexyl chain, and the boronic acid group. rsc.org For instance, signals in the aromatic region can be assigned to the thiophene protons, while the aliphatic region reveals the structure of the hexyl group. nih.gov

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the carbon framework of the thiophene ring and the hexyl side chain. nih.gov

¹¹B NMR: Boron-11 NMR is particularly important for compounds containing boron. jchps.com It provides direct information about the coordination state and electronic environment of the boron atom in the boronic acid group. nsf.gov The chemical shift in the ¹¹B NMR spectrum can confirm the presence of the B(OH)₂ group and can be used to study its interactions and reactions. sdsu.edunih.gov For example, the transformation of a boronic acid to a boronate ester results in a significant upfield shift in the ¹¹B NMR spectrum. nsf.gov The typical chemical shift for tricoordinate boronic acids and their cyclic anhydrides, boroxines, is around 30-33 ppm. sdsu.edu

Table 1: Representative NMR Data for Boronic Acid Derivatives

| Nucleus | Chemical Shift (ppm) Range | Typical Application |

|---|---|---|

| ¹H | 0.8-1.7 (Alkyl), 6.8-8.0 (Aryl/Thiophene), 8.0-8.5 (B-OH) | Elucidation of proton environments and connectivity. |

| ¹³C | 14-40 (Alkyl), 120-150 (Aryl/Thiophene) | Determination of the carbon framework. |

| ¹¹B | 18-33 | Characterization of the boron center and its coordination. |

This table presents generalized data based on typical values for similar compounds and may not represent exact values for this compound.

Mass Spectrometry (MS, MALDI-TOF, LC-MS) for Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and assessing its purity.

Standard Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its identity. It can also reveal the presence of impurities by detecting ions with different mass-to-charge ratios.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): MALDI-TOF is particularly useful for the analysis of polymers and larger molecules. youtube.comyoutube.com In the context of derivatives of this compound, such as polymers, MALDI-TOF can determine the molecular weight distribution and identify the end-groups of the polymer chains. acs.org Thiophene-containing compounds have themselves been investigated as potential matrices for MALDI-MS analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. rsc.orgnih.gov This is a highly sensitive method for analyzing complex mixtures and can be used to quantify trace-level impurities in boronic acid samples. acs.orgscirp.org The development of LC-MS methods allows for the analysis of boronic acids without the need for derivatization, which is often required in other chromatographic techniques. rsc.orgscirp.org

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of molecules by observing their interaction with light.

UV-Visible Spectroscopy: This technique measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For derivatives of this compound, particularly polymers like poly(3-hexylthiophene), the UV-Vis spectrum reveals information about the π-π* electronic transitions within the conjugated system. nih.govrsc.org The position of the absorption maximum (λmax) can provide insights into the effective conjugation length and the conformation of the polymer chains in solution and in thin films. mdpi.comuobasrah.edu.iq

Fluorescence Spectroscopy: This method measures the emission of light from a substance that has absorbed light. Many thiophene derivatives are fluorescent, and their emission properties can be sensitive to their environment and binding interactions. nih.govacs.org For example, fluorescent boronic acids have been developed as sensors, where changes in fluorescence signal the binding of the boronic acid to other molecules. nih.govrsc.org The photoluminescence quantum yield and lifetime are key parameters that can be determined to characterize the emissive properties of these materials. acs.org

Table 2: Photophysical Properties of Thiophene-Based Polymers

| Property | Typical Range | Significance |

|---|---|---|

| Absorption Maximum (λmax) | 450-650 nm | Indicates the extent of π-conjugation. |

| Emission Maximum (λem) | 500-750 nm | Characterizes the emissive properties. |

| Quantum Yield (Φ) | 0.01-0.40 | Measures the efficiency of the fluorescence process. |

This table presents generalized data for polythiophene derivatives and may vary for specific derivatives of this compound.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight and Dispersity

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size in solution. warwick.ac.uk It is the primary method for determining the molecular weight and molecular weight distribution (dispersity) of polymers derived from this compound, such as poly(3-hexylthiophene)s. researchgate.netlcms.cz GPC analysis provides crucial information about the average molecular weight (Mₙ and Mₙ) and the polydispersity index (PDI), which are critical parameters that influence the physical and electronic properties of the polymer. rsc.org

Ultra High Performance Liquid Chromatography (UPLC) for Boronic Acid Analysis

Ultra High Performance Liquid Chromatography (UPLC) is a high-resolution separation technique that uses smaller particle size columns than conventional HPLC, resulting in faster and more efficient separations. scirp.org UPLC is particularly well-suited for the analysis of boronic acids. rsc.org It can be used to assess the purity of this compound with high sensitivity and resolution, and when coupled with a mass spectrometer (UPLC-MS), it provides a powerful tool for both qualitative and quantitative analysis. rsc.org This technique is advantageous as it can often be performed without the need for pre-derivatization of the boronic acid, which can be prone to dehydration and formation of boroxines. rsc.org

Morphological and Interfacial Characterization Techniques for Derived Materials

The performance and efficacy of materials derived from this compound in advanced applications, such as organic electronics and sensors, are intrinsically linked to their solid-state organization (morphology) and the nature of their interfaces with other materials. A suite of advanced analytical methodologies is employed to probe these characteristics, providing crucial insights into structure-property relationships. These techniques operate across various length scales, from the macroscopic to the nanoscale, to build a comprehensive picture of the material's architecture.

The primary derivatives of this compound are typically conjugated polymers, where the boronic acid group serves as a reactive handle for polymerization, often through cross-coupling reactions. The resulting polymers, akin to the well-studied poly(3-hexylthiophene) (P3HT), possess a π-conjugated backbone that facilitates charge transport and a hexyl side chain that influences solubility and molecular packing. The precise arrangement of these polymer chains in the solid state dictates the material's electronic and optical properties.

Microscopy techniques are fundamental to visualizing the surface and bulk morphology of these materials. Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography, revealing details about film uniformity, grain boundaries, and large-scale crystalline domains. Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the visualization of the internal structure, such as the nanoscale phase separation in polymer blends or the crystalline lattice of polymer domains.

Atomic Force Microscopy (AFM) is a particularly powerful tool for characterizing the nanoscale surface morphology of thin films derived from this compound. AFM can operate in different modes to map not only the topography but also the phase and electrical properties of the surface. For instance, in studies of P3HT, a closely related polymer, AFM has been instrumental in visualizing the nanofibrillar structures that are crucial for efficient charge transport. nih.gov The phase images from AFM can distinguish between different components in a blend, such as the donor and acceptor materials in an organic solar cell, revealing the extent of phase separation and the formation of interpenetrating networks. acs.orgmdpi.com

X-ray scattering techniques provide detailed information about the crystalline structure and molecular packing of the polymer chains. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is a key technique for probing the molecular orientation and crystallinity of thin films. By analyzing the diffraction patterns, researchers can determine the preferred orientation of the polymer backbones relative to the substrate, which is a critical factor for charge mobility in devices like organic field-effect transistors (OFETs). Studies on P3HT have shown that processing conditions can significantly influence the degree of crystallinity and the orientation of the polymer chains, as revealed by GIWAXS. nih.govSmall-Angle X-ray Scattering (SAXS) and Ultra-Small-Angle X-ray Scattering (USAXS) can be used to investigate larger-scale morphological features, from tens to hundreds of nanometers, such as the domain sizes in block copolymers or polymer blends. rsc.org

Interfacial characterization focuses on the electronic and chemical structure of the boundary between the this compound-derived material and another layer, such as an electrode or another semiconductor. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides elemental and chemical state information about the top few nanometers of a material. It is used to investigate the chemical composition of the interface and to identify any chemical interactions or degradation that may occur.

The table below summarizes the key analytical techniques and the specific information they provide for materials derived from this compound and its analogs.

| Analytical Technique | Information Obtained | Relevance to Material Properties |

| Scanning Electron Microscopy (SEM) | Surface topography, film uniformity, large-scale features. | Provides a broad overview of film quality and can identify macroscopic defects that would impact device performance. |

| Transmission Electron Microscopy (TEM) | Internal nanostructure, phase separation in blends, crystalline lattice imaging. | Crucial for understanding the bulk morphology and the distribution of different components in composite materials. |

| Atomic Force Microscopy (AFM) | Nanoscale surface topography, phase separation, fibrillar structures, surface roughness. nih.govmdpi.com | Essential for visualizing the nanoscale features that govern charge transport and exciton (B1674681) dissociation in electronic devices. acs.org |

| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Molecular packing, crystallinity, orientation of polymer chains relative to the substrate. nih.gov | Directly correlates molecular arrangement with charge transport anisotropy and overall device efficiency. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states at the surface/interface. | Used to verify the chemical integrity of the interface and to study energy level alignment between layers. |

| UV-Visible Absorption Spectroscopy | Electronic transitions, extent of π-conjugation, aggregation state. nih.govacs.org | Changes in the absorption spectrum can indicate the degree of ordering and intermolecular interaction in the solid state. |

In the context of organic electronics, the interface between the thiophene-based polymer and other layers is where critical processes like charge injection, extraction, and separation occur. Computational studies on related thiophene oligomer/fullerene junctions have highlighted the formation of interfacial electronic states that can impact device performance. mpg.de The morphological and interfacial characterization techniques discussed are therefore indispensable for optimizing the performance of devices based on materials derived from this compound by enabling a detailed understanding and control of their solid-state structure.

Q & A

Q. Table 1: Comparative Binding Constants of this compound

| Diol Target | K (M) | pH | Method | Reference |

|---|---|---|---|---|

| D-Fructose | 2.1 × 10 | 7.4 | Fluorescence Titration | |

| Sialic Acid (α-2,6) | 8.7 × 10 | 7.4 | ITC | |

| Glucose (Plasma) | 1.5 × 10 | 7.4 | Competitive HPLC |

Q. Table 2: Optimized Suzuki-Miyaura Reaction Conditions

| Parameter | Optimal Value | Impact |

|---|---|---|

| Catalyst | PdCl(dppf) | Enhances coupling efficiency (~95%) |

| Solvent System | DME/HO (4:1) | Balances solubility and reactivity |

| Temperature | 80°C | Minimizes protodeboronation |

| Reaction Time | 12 h | Ensures complete conversion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.